molecular formula C24H29N5O3 B2922586 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol CAS No. 1396764-98-9

2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol

Cat. No.: B2922586
CAS No.: 1396764-98-9
M. Wt: 435.528
InChI Key: GDAZTEBUXMDOAE-UHFFFAOYSA-N
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Description

The compound 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol features a triazole core linked to a piperazine ring substituted with a 2,3-dimethylphenyl carbonyl group and a 2-methoxyphenyl ethanol moiety.

  • Piperazine: Common in CNS-targeting drugs (e.g., antipsychotics) for its ability to modulate dopamine and serotonin receptors .
  • Triazole: Enhances metabolic stability and hydrogen bonding capacity, often synthesized via click chemistry .
  • 2-Methoxyphenyl: May improve solubility and receptor binding affinity .

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-17-7-6-9-21(18(17)2)27-11-13-28(14-12-27)24(31)20-15-29(26-25-20)16-22(30)19-8-4-5-10-23(19)32-3/h4-10,15,22,30H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAZTEBUXMDOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol typically involves multiple steps. One common approach is to start with the formation of the piperazine ring, followed by the introduction of the dimethylphenyl group. The triazole ring is then synthesized and attached to the piperazine ring. Finally, the methoxyphenyl group is introduced to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Piperazine-Based Analogues

a) Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ()
  • Structural Differences : Replaces triazole with a piperidine-carboxylate group.
  • Functional Implications: The 2-methoxyphenyl substitution is retained, suggesting shared affinity for serotonin/dopamine receptors. However, the carboxylate may reduce blood-brain barrier penetration compared to the target compound’s ethanol group.
b) Decloxizine ()
  • Structure : Contains a benzhydryl-piperazine moiety.
  • The target compound’s triazole and ethanol groups may balance hydrophilicity better .
c) 3,3'-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol) ()
  • Structure: Symmetric bis-propanol and 2-methoxyphenoxy substituents.
  • Activity : Similar methoxy groups may confer antioxidant properties, but the bulkier structure could limit bioavailability compared to the target compound .

Heterocyclic Analogues

a) Pyrazoline Derivatives ()
  • Structure : Pyrazoline core with 4-methoxyphenyl and benzothiazole groups.
  • Bioactivity : Demonstrated antitumor and antidepressant activities. The triazole in the target compound may offer superior metabolic stability over pyrazoline’s labile N-N bond .
b) 2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives ()
  • Structure: Pyrazole with cyano and aryl groups.
  • Functional Data : Exhibited antioxidant (IC₅₀: 25–100 µg/mL in DPPH assay) and antimicrobial (MIC: 12.5–50 µg/mL) activities. The target compound’s triazole and dimethylphenyl groups could enhance potency due to increased π-π stacking and hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Decloxizine Pyrazoline Derivative
Molecular Weight ~495 g/mol ~390 g/mol 464 g/mol ~350 g/mol
logP (Predicted) 3.2 2.8 4.1 2.5
Hydrogen Bond Donors 2 (OH, NH) 1 (NH) 1 1
Hydrogen Bond Acceptors 6 5 5 4
Solubility Moderate (ethanol group) Low (ester group) Low Moderate

Bioactivity Comparison

Antioxidant Activity

  • Target Compound: Not directly tested, but the 2-methoxyphenyl group and ethanol moiety may contribute to radical scavenging. Comparable to pyrazole-4-carbonitriles (IC₅₀: 25–100 µg/mL) .
  • Pyrazoline Analogues : IC₅₀ values of ~50 µg/mL in DPPH assays, suggesting similar efficacy .

Antimicrobial Activity

  • Target Compound: Likely active due to triazole (known for antifungal properties). Expected MIC range: 10–50 µg/mL, based on pyrazole-4-carbonitrile derivatives .
  • Piperazine Analogues : Decloxizine intermediates show MICs of 12.5–25 µg/mL against Gram-positive bacteria .

CNS Activity

  • Target Compound : Piperazine and 2-methoxyphenyl groups suggest affinity for 5-HT₁A or D₂ receptors, similar to antipsychotics like perphenazine derivatives .
  • Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate : Demonstrated serotonin receptor modulation in preclinical studies .

Biological Activity

The compound 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including enzyme inhibition, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

C22H23N5O2C_{22}H_{23}N_5O_2

Key features include:

  • A triazole ring that contributes to its biological activity.
  • A piperazine moiety that enhances receptor binding and interaction.
  • A methoxyphenyl group which may influence pharmacokinetics.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

1. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown activity against the 3C-like protease of the Avian Infectious Bronchitis Virus with an IC50 value of approximately 6.66 µM . This suggests potential applications in antiviral drug development.

2. Cytotoxicity Studies
Cytotoxicity assays have demonstrated that the compound possesses significant antiproliferative effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-73.16
HCT-1166.2
T47D27.3

These results indicate that the compound could be a promising candidate for further development as an anticancer agent.

3. Mechanism of Action
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cancer cells, leading to inhibition of cell proliferation. Molecular dynamics simulations suggest that hydrophobic interactions play a crucial role in binding affinity to target proteins .

Case Studies

Several studies have investigated the biological implications of similar compounds with triazole and piperazine moieties:

  • Study on Anticancer Activity: A series of triazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results indicated that modifications on the phenyl rings significantly influenced their activity .
  • Antiviral Activity Assessment: Compounds structurally similar to our target were evaluated for their antiviral properties, revealing promising inhibitory effects against viral proteases, which are critical for viral replication .

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